3-(pyrimidin-2-yloxy)-N-(thiazol-2-yl)benzamide
Description
Properties
IUPAC Name |
3-pyrimidin-2-yloxy-N-(1,3-thiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4O2S/c19-12(18-14-17-7-8-21-14)10-3-1-4-11(9-10)20-13-15-5-2-6-16-13/h1-9H,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHMYCEAOHLODLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=NC=CC=N2)C(=O)NC3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(pyrimidin-2-yloxy)-N-(thiazol-2-yl)benzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Pyrimidin-2-yloxy Intermediate: This step involves the reaction of pyrimidine with an appropriate halogenating agent to form pyrimidin-2-yloxy.
Formation of Thiazol-2-yl Intermediate: Thiazole is reacted with a suitable reagent to introduce the thiazol-2-yl group.
Coupling Reaction: The pyrimidin-2-yloxy and thiazol-2-yl intermediates are then coupled with benzamide under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(pyrimidin-2-yloxy)-N-(thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reactive sites present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
3-(pyrimidin-2-yloxy)-N-(thiazol-2-yl)benzamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique binding properties.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(pyrimidin-2-yloxy)-N-(thiazol-2-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity through inhibition or activation. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(pyrimidin-2-yloxy)-N-(thiazol-2-yl)aniline
- 3-(pyrimidin-2-yloxy)-N-(thiazol-2-yl)phenol
- 3-(pyrimidin-2-yloxy)-N-(thiazol-2-yl)benzoic acid
Uniqueness
3-(pyrimidin-2-yloxy)-N-(thiazol-2-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
Biological Activity
3-(Pyrimidin-2-yloxy)-N-(thiazol-2-yl)benzamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. Its unique structural features allow it to interact with various biological targets, making it a candidate for therapeutic applications. This article reviews the biological activity of this compound, synthesizing findings from diverse research studies.
The molecular formula of 3-(pyrimidin-2-yloxy)-N-(thiazol-2-yl)benzamide is with a molecular weight of 298.32 g/mol. The compound features a pyrimidine ring, a thiazole group, and a benzamide structure, which contribute to its bioactivity.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes or receptors. It can modulate enzymatic activity through inhibition or activation, depending on the target. Research indicates that it may act on pathways involved in cancer progression and inflammation.
Anticancer Activity
Studies have shown that 3-(pyrimidin-2-yloxy)-N-(thiazol-2-yl)benzamide exhibits significant anticancer properties. For instance, in vitro assays demonstrated its ability to inhibit cell proliferation in various cancer cell lines, including prostate (PC3), colorectal (HT29), and neuroblastoma (SKNMC) cells. The compound's cytotoxicity was assessed using the MTT assay, revealing an IC50 value comparable to standard chemotherapeutics like doxorubicin .
Enzyme Inhibition
This compound has been evaluated for its inhibitory effects on lipoxygenase (LOX) enzymes, which are implicated in inflammatory processes and cancer development. Inhibitory assays showed that it effectively reduced LOX activity, suggesting its potential as an anti-inflammatory agent .
Study 1: Cytotoxicity Assessment
In a study focused on the cytotoxic effects of various thiazole derivatives, 3-(pyrimidin-2-yloxy)-N-(thiazol-2-yl)benzamide was tested against multiple cancer cell lines. The results indicated that this compound had a notable effect on reducing cell viability, particularly in prostate cancer cells (PC3), where it exhibited an IC50 value of approximately 5 µM .
Study 2: Enzyme Activity Inhibition
Another investigation assessed the compound's ability to inhibit LOX enzymes. The study utilized different concentrations of the compound and measured enzyme activity through spectrophotometric methods. Results indicated a dose-dependent inhibition, with significant reductions observed at concentrations above 10 µM .
Comparative Analysis with Similar Compounds
To understand the uniqueness of 3-(pyrimidin-2-yloxy)-N-(thiazol-2-yl)benzamide, it is essential to compare it with structurally similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 3-(pyrimidin-2-yloxy)-N-(thiazol-2-yl)aniline | Aniline group instead of benzamide | Moderate anticancer activity |
| 3-(pyrimidin-2-yloxy)-N-(thiazol-2-yl)phenol | Phenolic hydroxyl group | Lower enzyme inhibition |
| 3-(pyrimidin-2-yloxy)-N-(thiazol-2-yl)benzoic acid | Carboxylic acid group | Enhanced anti-inflammatory effects |
The comparative analysis highlights that while all compounds exhibit some level of biological activity, 3-(pyrimidin-2-yloxy)-N-(thiazol-2-yl)benzamide stands out due to its potent anticancer and enzyme inhibitory properties.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 3-(pyrimidin-2-yloxy)-N-(thiazol-2-yl)benzamide, and how are intermediates characterized?
- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution or coupling reactions. For example, acylation of thiazol-2-amine with activated benzoyl derivatives (e.g., acyl chlorides) in dry pyridine under ice-cold conditions yields the amide core. Subsequent introduction of the pyrimidin-2-yloxy group involves reacting the hydroxylated intermediate with 2-chloropyrimidine in the presence of a base (e.g., NaH). Characterization typically includes:
- Melting Point : Determined via differential scanning calorimetry (DSC).
- Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry (e.g., thiazole NH proton at δ 12.5–13.5 ppm) and FT-IR for carbonyl (C=O, ~1650 cm⁻¹) and C-N stretches .
- Elemental Analysis : To verify purity (>95%) by matching calculated vs. experimental C, H, N, S values .
Q. What solvents and reaction conditions optimize the stability of 3-(pyrimidin-2-yloxy)-N-(thiazol-2-yl)benzamide during synthesis?
- Methodological Answer : Anhydrous solvents (e.g., DMF, THF) under inert gas (N₂/Ar) prevent hydrolysis of the thiazole-amide bond. Low temperatures (0–5°C) during acylation reduce side reactions. Post-synthesis, storage in amber vials at –20°C in dimethyl sulfoxide (DMSO) or acetonitrile minimizes photodegradation .
Q. How can researchers confirm the absence of regioisomeric impurities in the final product?
- Methodological Answer : High-resolution mass spectrometry (HR-MS) and 2D NMR (e.g., HSQC, HMBC) distinguish between regioisomers. For example, HMBC correlations between the benzamide carbonyl and thiazole C-2 confirm connectivity . Reverse-phase HPLC with a C18 column (MeCN:H₂O gradient) resolves impurities; purity >98% is required for biological assays .
Advanced Research Questions
Q. How do substituents on the pyrimidine ring influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : Electron-withdrawing groups (e.g., Cl, CF₃) at the pyrimidine 4-position enhance electrophilicity, enabling Suzuki-Miyaura couplings with aryl boronic acids. Kinetic studies (monitored via ¹H NMR) show that Pd(PPh₃)₄ (5 mol%) in toluene/EtOH (3:1) at 80°C achieves >80% yield. Contrastingly, electron-donating groups (e.g., OMe) require harsher conditions (e.g., microwave irradiation, 120°C) .
Q. What computational strategies predict the binding affinity of 3-(pyrimidin-2-yloxy)-N-(thiazol-2-yl)benzamide to kinase targets?
- Methodological Answer : Molecular docking (AutoDock Vina) with homology-modeled kinases identifies key interactions:
- Hydrogen bonding : Between the pyrimidine N1 and kinase hinge region (e.g., Glu95 in EGFR).
- π-π stacking : Benzamide ring and hydrophobic pocket (e.g., Phe723).
MD simulations (AMBER) over 100 ns assess stability; RMSD <2 Å indicates stable binding .
Q. How can contradictory bioactivity data between in vitro and cell-based assays be resolved?
- Methodological Answer : Discrepancies may arise from poor membrane permeability. Validate using:
- LogP : Measured via shake-flask method (optimal LogP ~2.5–3.5 for cell penetration).
- PAMPA Assay : Permeability <10⁻⁶ cm/s suggests efflux pump involvement (e.g., P-gp). Co-administration with inhibitors (e.g., verapamil) restores activity .
Q. What advanced analytical techniques quantify degradation products under stressed conditions?
- Methodological Answer : Forced degradation (acid/alkali hydrolysis, oxidative stress) followed by LC-MS/MS identifies major degradants. For example:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
